molecular formula C5H6F3N3 B13174113 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine

Cat. No.: B13174113
M. Wt: 165.12 g/mol
InChI Key: YGTJGXAKDLLYQV-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine is a fluorinated organic compound that features an imidazole ring substituted with a trifluoroethyl group. This compound is of significant interest in medicinal chemistry due to its unique properties imparted by the trifluoroethyl group, which can enhance metabolic stability, lipophilicity, and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine typically involves the introduction of the trifluoroethyl group to an imidazole precursor. One common method includes the reaction of 4-aminoimidazole with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the imidazole ring to its reduced form.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential therapeutic properties, including as an antifungal or anticancer agent.

    Industry: Utilized in the development of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the binding affinity of the compound to its target by increasing lipophilicity and electronic interactions. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

    1-(2,2,2-Trifluoroethyl)-1H-imidazole: Similar structure but lacks the amino group.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

    1-(2,2,2-Trifluoroethyl)-1H-benzimidazole: Features a benzimidazole ring, providing different electronic properties.

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine is unique due to the presence of both the trifluoroethyl group and the amino group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H6F3N3

Molecular Weight

165.12 g/mol

IUPAC Name

1-(2,2,2-trifluoroethyl)imidazol-4-amine

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)2-11-1-4(9)10-3-11/h1,3H,2,9H2

InChI Key

YGTJGXAKDLLYQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CC(F)(F)F)N

Origin of Product

United States

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